molecular formula C18H15N5O3S B2717106 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034603-55-7

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2717106
CAS No.: 2034603-55-7
M. Wt: 381.41
InChI Key: KWBXAEZUECQSIC-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide is a useful research compound. Its molecular formula is C18H15N5O3S and its molecular weight is 381.41. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide can involve multiple steps, starting from readily available precursors.

  • Formation of the Thienopyrimidine Core:

    • Step 1: Reacting 2-aminothiophene with a suitable electrophile to introduce the pyrimidine moiety.

    • Step 2: Cyclization under acidic or basic conditions to form the 2,4-dioxothieno[3,2-d]pyrimidine structure.

  • Functionalization of the Core:

    • Step 3: N-alkylation using a bromoethyl intermediate to add the ethyl linker.

  • Integration of the Pyrazole and Benzamide:

    • Step 4: Formation of the pyrazole ring via cyclocondensation.

    • Step 5: Coupling the benzamide moiety through standard amidation reactions.

Industrial Production Methods: Industrial synthesis may streamline these steps, emphasizing scalability and cost-efficiency. Techniques like continuous flow chemistry could be used to ensure consistent product quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions at specific sites like the pyrazole ring, leading to various oxidative derivatives.

  • Reduction: The benzamide or the thienopyrimidine core might be reduced under mild conditions.

  • Substitution: Substitution reactions can occur at the benzamide or pyrazole rings, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

  • Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst

  • Substitution: Nucleophilic reagents like halides, amines, under various solvents and temperatures

Major Products: Depending on the reaction, products might include hydroxylated derivatives, amine derivatives, or substituted benzamides.

Scientific Research Applications

N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide has a wide array of applications:

  • Chemistry: Used as a building block in organic synthesis, aiding the formation of complex molecules.

  • Biology: Potential inhibitor for enzymes or receptors, useful in studying biochemical pathways.

  • Medicine: Explored as a candidate for drug development, particularly in cancer research for its potential anti-proliferative properties.

  • Industry: Possible use in the production of specialized pharmaceuticals or agrochemicals.

Mechanism of Action

The compound’s mechanism of action is linked to its ability to interact with biological macromolecules:

  • Molecular Targets: Could target enzymes like kinases or receptor proteins.

  • Pathways Involved: May interfere with signal transduction pathways, inhibiting the proliferation of certain cells, especially in cancer.

Comparison with Similar Compounds

  • N-(2-(2,4-Dioxo-1,2-dihydropyrimidin-3(4H)-yl)ethyl)benzamide

  • 3-(1H-Pyrazol-1-yl)benzoic acid

  • Thieno[3,2-d]pyrimidin-4(3H)-one derivatives

Uniqueness:

In a world of molecular complexity, this compound stands out with its unique structural composition and vast potential for scientific exploration. It's a testament to the innovative spirit of modern synthetic chemistry.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S/c24-16(12-3-1-4-13(11-12)23-8-2-6-20-23)19-7-9-22-17(25)15-14(5-10-27-15)21-18(22)26/h1-6,8,10-11H,7,9H2,(H,19,24)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBXAEZUECQSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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